
5,7-Difluoroquinazolin-4-amine
Overview
Description
5,7-Difluoroquinazolin-4-amine is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinazoline structure enhances its biological activity and provides unique chemical properties.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as diphenylmethanes . These compounds contain a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the cellular environment .
Pharmacokinetics
The compound’s impact on bioavailability is also currently unknown .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 5,7-Difluoroquinazolin-4-amine is not fully understood. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinazolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-difluoroaniline with formamide, followed by cyclization to form the quinazoline ring . This process often requires the use of catalysts and specific reaction conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or solvent-free reactions. These methods not only improve the yield but also reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different functionalized derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with potential biological activities, such as antimicrobial and anticancer properties .
Scientific Research Applications
5,7-Difluoroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Research focuses on its antimicrobial and anticancer properties, exploring its use in drug development.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes
Comparison with Similar Compounds
- 6,7-Difluoroquinazolin-4-amine
- N-aryl-2-trifluoromethyl-quinazoline-4-amine
- 5,6,7-Trifluoroquinoline
Comparison: 5,7-Difluoroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of fluorine atoms at the 5 and 7 positions can enhance its stability and biological activity compared to other fluorinated quinazolines .
Properties
IUPAC Name |
5,7-difluoroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFDGPMNPMSMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

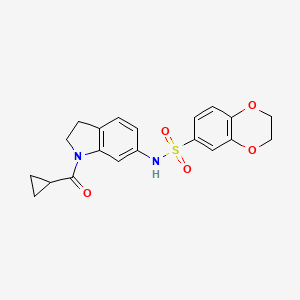
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)
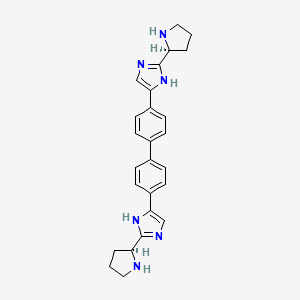


![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)

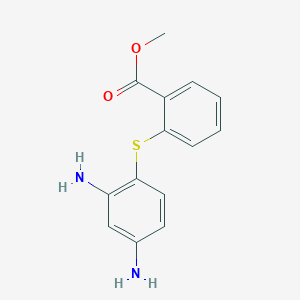

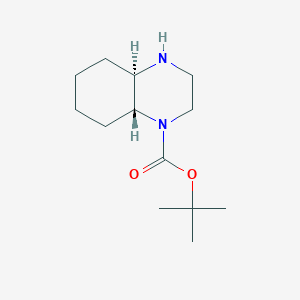
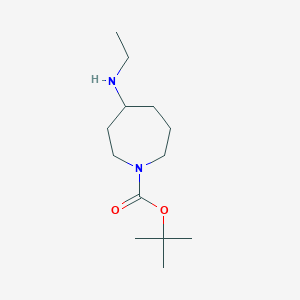

![5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B3198094.png)

